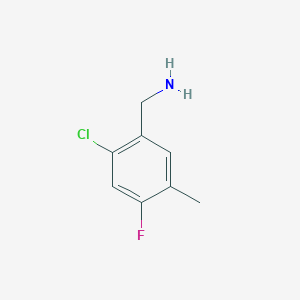

(2-Chloro-4-fluoro-5-methylphenyl)methanamine

Description

(2-Chloro-4-fluoro-5-methylphenyl)methanamine is a substituted aromatic methanamine derivative with the molecular formula C₈H₉ClFNH₂ (inferred from IUPAC nomenclature). Its structure features a phenyl ring substituted with chlorine at position 2, fluorine at position 4, and a methyl group at position 5, with a methanamine (-CH₂NH₂) group attached to the aromatic core.

Structure

3D Structure

Properties

IUPAC Name |

(2-chloro-4-fluoro-5-methylphenyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFN/c1-5-2-6(4-11)7(9)3-8(5)10/h2-3H,4,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYWJZHFCUIDVCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)Cl)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-4-fluoro-5-methylphenyl)methanamine typically involves the reaction of 2-chloro-4-fluoro-5-methylbenzaldehyde with ammonia or an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-4-fluoro-5-methylphenyl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

Reduction: It can be reduced to form the corresponding amine derivatives.

Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenylmethanamines.

Scientific Research Applications

Pharmaceutical Development

The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its applications include:

- Antidepressants and Anxiolytics : Research indicates that derivatives of this compound function as CRF1 receptor antagonists, which have potential antidepressant and anxiolytic effects. These compounds are being explored for their therapeutic applications in treating mood disorders and anxiety .

- Anticancer Agents : Studies have demonstrated that (2-Chloro-4-fluoro-5-methylphenyl)methanamine is involved in the synthesis of compounds that exhibit anticancer properties. For instance, it is utilized in the development of thiazolamine derivatives that show promise against various cancer cell lines .

Agricultural Chemicals

In the field of agriculture, this compound is integral to the formulation of agrochemicals:

- Herbicides and Pesticides : The compound enhances the efficacy of herbicides and insecticides by improving their stability and effectiveness against pests. Its reactivity allows for the design of novel agrochemical products aimed at increasing crop yields while minimizing environmental impact .

Material Science

This compound is valuable in material science for producing specialty polymers and resins:

- Coatings and Adhesives : The compound contributes to developing durable coatings and adhesives that resist environmental degradation. Its chemical properties facilitate the creation of materials with enhanced performance characteristics .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference material:

- Detection and Quantification : It aids researchers in accurately detecting and quantifying similar compounds in complex mixtures through various analytical methods such as HPLC and LC-MS. This application is crucial for ensuring quality control in pharmaceutical manufacturing .

Environmental Monitoring

The compound plays a role in environmental science:

- Pollutant Degradation Studies : Research employs this compound to study the degradation pathways of pollutants, contributing to environmental protection efforts and the development of remediation strategies .

Table 1: Key Applications of this compound

| Application Area | Specific Use | Impact/Benefit |

|---|---|---|

| Pharmaceutical | Intermediate for antidepressants | Potential treatment for mood disorders |

| Synthesis of anticancer agents | Targeting cancer cell proliferation | |

| Agricultural Chemicals | Formulation of herbicides and pesticides | Increased crop yield and pest resistance |

| Material Science | Production of specialty polymers | Enhanced durability in coatings and adhesives |

| Analytical Chemistry | Standard reference material | Improved accuracy in detection methods |

| Environmental Monitoring | Studies on pollutant degradation | Development of effective remediation strategies |

Case Study 1: Antidepressant Development

A study focused on synthesizing CRF1 receptor antagonists derived from this compound showed promising results in preclinical trials for treating anxiety disorders. The research highlighted its potential to modulate stress responses effectively.

Case Study 2: Agrochemical Efficacy

Research conducted on a new herbicide formulation incorporating this compound demonstrated a significant increase in efficacy against common agricultural pests compared to traditional formulations. Field trials reported improved crop yields by up to 30%, showcasing its potential impact on sustainable agriculture practices.

Mechanism of Action

The mechanism of action of (2-Chloro-4-fluoro-5-methylphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares (2-Chloro-4-fluoro-5-methylphenyl)methanamine with structurally related methanamine derivatives:

Key Observations:

Substituent Position and Electronic Effects: The target compound's 2-Cl, 4-F, 5-Me substitution creates a sterically hindered and electron-deficient aromatic ring due to the electron-withdrawing halogens. The benzodiazepine-derived methanamine in combines Cl and F on a heterocyclic core, highlighting how halogen placement on non-aromatic systems affects pharmaceutical stability.

Biological Activity Trends: Antimicrobial Activity: Thiourea derivatives of methanamines (e.g., quinazolinone and tetrazole-linked compounds) in exhibit moderate antibacterial and antifungal activity. The target compound’s halogen substituents may enhance similar bioactivity if functionalized with thiourea or other pharmacophores. Agrochemical Effects: Compounds like N-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine inhibit wheat germination, suggesting that chloro-substituted methanamines can interact with plant biological systems. The target compound’s methyl group might modulate such activity by altering solubility or membrane permeability.

Heterocyclic vs. Aromatic Systems :

- The thiazole- and oxadiazole-containing methanamines in demonstrate that heterocyclic cores can enhance binding specificity in biological targets. The target compound’s purely aromatic system may prioritize interactions with hydrophobic enzyme pockets.

Physicochemical Properties

While experimental data (e.g., logP, pKa) for the target compound are unavailable, inferences can be made:

- Solubility : The methyl group at position 5 may slightly increase lipophilicity compared to unsubstituted analogs, while the polar -NH₂ group balances this effect.

Biological Activity

(2-Chloro-4-fluoro-5-methylphenyl)methanamine is an organic compound with a molecular formula of C8H9ClFN. It is a derivative of methanamine, characterized by the substitution of chlorine, fluorine, and methyl groups on the phenyl ring. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological responses. The exact pathways involved can vary depending on the application context.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines, contributing to its potential as an anticancer agent. The effectiveness of this compound against specific cancer cell lines is an area of ongoing research .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Enzyme Inhibition | Modulation of enzyme activity |

Case Study: Anticancer Efficacy

In a recent study, this compound was tested against several cancer cell lines, including HeLa and MCF-7. The compound demonstrated cytotoxic effects with IC50 values indicating effective concentrations for inducing cell death:

- HeLa Cells : IC50 value ranged from 8.49 to 62.84 µg/mL.

- MCF-7 Cells : IC50 values were observed between 11.20 and 93.46 µg/mL.

These findings highlight the compound's potential as a lead candidate for further development in cancer therapeutics .

Q & A

Q. What are the recommended methods for synthesizing (2-Chloro-4-fluoro-5-methylphenyl)methanamine, and how can purity be optimized?

Synthesis typically involves multi-step halogenation and amination of precursor aromatic compounds. A common approach includes:

- Halogenation : Chlorination/fluorination of a toluene derivative (e.g., using Cl₂ or F₂ gas under controlled conditions) to introduce substituents at the 2, 4, and 5 positions.

- Reductive Amination : Conversion of a nitro or carbonyl intermediate to the methanamine group via catalytic hydrogenation (e.g., Pd/C or Raney Ni) or borane-based reducing agents .

- Purity Optimization : Use column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (solvent: ethanol/water). Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and amine proton integration (DMSO-d₆ or CDCl₃ as solvent) .

- X-ray Crystallography : Use ORTEP-3 software to resolve 3D molecular geometry and confirm stereoelectronic effects of the chloro/fluoro substituents .

- Mass Spectrometry (HRMS) : Validate molecular weight (calc. for C₈H₈ClF₂N: 199.03 g/mol) and isotopic patterns from Cl/F .

Q. What safety protocols are essential when handling this compound in the lab?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles due to halogenated aromatic amine toxicity .

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HCl/HF during synthesis).

- Waste Disposal : Segregate halogenated waste and neutralize acidic residues before disposal via certified hazardous waste services .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

- Iterative Analysis : Cross-validate data using complementary techniques (e.g., 2D NMR like COSY/HSQC to confirm coupling constants) .

- Computational Modeling : Employ DFT calculations (Gaussian or ORCA) to simulate NMR shifts and compare with experimental results. Adjust substituent parameters (e.g., electronegativity of Cl vs. F) to explain anomalies .

- Sample Purity Reassessment : Re-run chromatography if impurities (e.g., diastereomers) are suspected to cause signal overlap .

Q. What strategies optimize reaction yields in the presence of competing substituent reactivity?

- Protecting Groups : Temporarily block the amine group (e.g., Boc protection) during halogenation to prevent side reactions .

- Temperature Control : Lower reaction temperatures (0–5°C) during nitration/amination steps to reduce polyhalogenation .

- Catalyst Screening : Test Pd/C vs. PtO₂ for hydrogenation efficiency in reductive amination; PtO₂ may reduce dehalogenation side reactions .

Q. How can computational tools predict this compound’s interaction with biological targets (e.g., enzymes)?

- Molecular Docking (AutoDock Vina) : Model the compound’s binding affinity to active sites, leveraging its halogen substituents for hydrophobic interactions .

- MD Simulations (GROMACS) : Simulate ligand-receptor dynamics over 100+ ns to assess stability of halogen bonds under physiological conditions .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ values for Cl/F) with bioactivity data from analogous compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.